molecular formula C15H15ClO2 B14733687 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol CAS No. 6279-23-8

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol

Cat. No.: B14733687
CAS No.: 6279-23-8
M. Wt: 262.73 g/mol
InChI Key: JWSSKOBICRDDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol is an organic compound that features both a chlorophenyl and a methoxyphenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylmagnesium chloride (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

    Formation of Grignard Reagent: 4-methoxybenzyl chloride is reacted with magnesium turnings in anhydrous ether to form 4-methoxybenzylmagnesium chloride.

    Grignard Reaction: The Grignard reagent is then reacted with 4-chlorobenzaldehyde to form the desired product, this compound.

The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: The major product is 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.

    Reduction: The major product is 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-phenylethanol
  • 2-(4-Methoxyphenyl)-1-phenylethanol
  • 2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethanol

Uniqueness

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which confer distinct chemical and physical properties

Properties

CAS No.

6279-23-8

Molecular Formula

C15H15ClO2

Molecular Weight

262.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanol

InChI

InChI=1S/C15H15ClO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9,15,17H,10H2,1H3

InChI Key

JWSSKOBICRDDNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.